4-Ethyl-5-((2S,4S)-4-methoxypyrrolidin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
4-Ethyl-5-((2S,4S)-4-methoxypyrrolidin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic organic compound that belongs to the class of triazolones This compound is characterized by its unique structure, which includes a triazolone ring fused with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-((2S,4S)-4-methoxypyrrolidin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps:
Formation of the Pyrrolidine Ring: The starting material, often a suitable amino acid derivative, undergoes cyclization to form the pyrrolidine ring. This step may involve reagents such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF).
Introduction of the Methoxy Group: The methoxy group is introduced via methylation, using reagents like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Formation of the Triazolone Ring: The triazolone ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazolone ring, potentially converting it into a more saturated form.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 4-ethyl-5-((2S,4S)-4-methoxypyrrolidin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one carboxylic acid.
Reduction: Formation of a more saturated triazolone derivative.
Substitution: Formation of 4-ethyl-5-((2S,4S)-4-aminopyrrolidin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 4-Ethyl-5-((2S,4S)-4-methoxypyrrolidin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its triazolone core is a common motif in many bioactive molecules, making it a valuable scaffold for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-((2S,4S)-4-methoxypyrrolidin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-5-((2S,4S)-4-hydroxypyrrolidin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 4-Ethyl-5-((2S,4S)-4-chloropyrrolidin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 4-Ethyl-5-((2S,4S)-4-aminopyrrolidin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Uniqueness
The uniqueness of 4-Ethyl-5-((2S,4S)-4-methoxypyrrolidin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one lies in its specific substitution pattern. The presence of the methoxy group at the pyrrolidine ring and the ethyl group at the triazolone ring confer distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding. These features can influence its reactivity and interactions with biological targets, making it a compound of interest in various fields of research.
Properties
IUPAC Name |
4-ethyl-3-[(2S,4S)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-3-13-8(11-12-9(13)14)7-4-6(15-2)5-10-7/h6-7,10H,3-5H2,1-2H3,(H,12,14)/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITYXIRPYRANTN-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=O)C2CC(CN2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NNC1=O)[C@@H]2C[C@@H](CN2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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